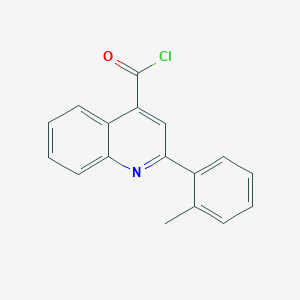

2-(2-methylphenyl)quinoline-4-carbonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

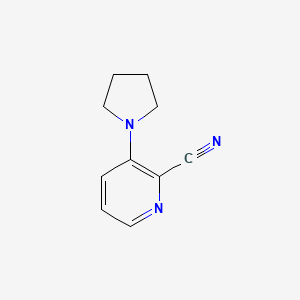

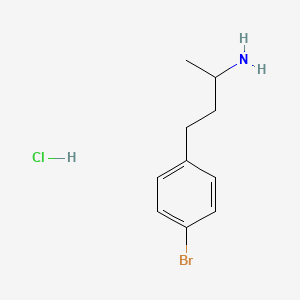

The compound “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” is a product used for proteomics research . It has a molecular formula of C17H12ClNO and a molecular weight of 281.74 .

Molecular Structure Analysis

The molecular structure of “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” can be represented by the SMILES string: CC1=CC=C (C=C1)C2=NC3=CC=CC=C3C (=C2)C (=O)Cl .Physical And Chemical Properties Analysis

The compound “2-(2-methylphenyl)quinoline-4-carbonyl Chloride” has a molecular weight of 281.74 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen

Proteomics Research

2-(2-methylphenyl)quinoline-4-carbonyl Chloride: is utilized in proteomics research due to its reactivity and ability to interact with various proteins . It serves as a chemical probe to study protein structures, functions, and interactions, which is crucial for understanding cellular processes and disease mechanisms.

Drug Discovery

This compound plays a significant role as a scaffold in drug discovery. Its quinoline core is a versatile structure that can be modified to create new pharmacologically active molecules. It’s particularly valuable in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-microbial activities .

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(2-methylphenyl)quinoline-4-carbonyl Chloride is a key intermediate. It’s used to construct complex organic molecules through various reactions, including nucleophilic and electrophilic substitutions, which are fundamental in creating new chemical entities .

Biological Activity Studies

The quinoline derivatives, including 2-(2-methylphenyl)quinoline-4-carbonyl Chloride , are studied for their biological activities. They are known to exhibit a range of biological responses, such as anti-tumor, anti-viral, and anti-bacterial properties, making them valuable in medicinal chemistry .

Industrial Chemistry Applications

This compound’s structural versatility extends to industrial applications, where it can be used in the synthesis of dyes, agrochemicals, and other industrial materials. Its stability and reactivity make it suitable for various chemical processes .

Environmental Impact Studies

Research into the environmental impact of chemical compounds includes 2-(2-methylphenyl)quinoline-4-carbonyl Chloride . Its synthesis and degradation pathways are studied to ensure that its use and disposal do not adversely affect the environment .

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c1-11-6-2-3-7-12(11)16-10-14(17(18)20)13-8-4-5-9-15(13)19-16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRHRVSOOAHNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)

![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)

![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)

![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)